N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide
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Overview
Description
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide typically involves the reaction of furan derivatives with phosphorylating agents. One common method is the reaction of furan-2-carbaldehyde with diethyl phosphite in the presence of a base, followed by the addition of N-methylformamide. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent. The phosphoryl group in the compound plays a crucial role in its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[diethoxyphosphoryl(furan-2-yl)methyl]aniline
- Ethyl 2-(dimethylaminomethyl)-4-(diethoxyphosphoryl)-4,7-dihydro-5H-thiopyrano[3,4-b]furan-5-carboxylate
Uniqueness
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide is unique due to its specific combination of a furan ring, a phosphoryl group, and a formamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO5P/c1-4-16-18(14,17-5-2)11(12(3)9-13)10-7-6-8-15-10/h6-9,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBBXOMPFKQTMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)N(C)C=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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